Triptodiolide
Overview
Description
Triptodiolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii . It has been used as an anti-inflammatory and immunosuppressive agent .
Molecular Structure Analysis
Triptodiolide has a complex molecular structure with the molecular formula C20H24O7 . The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Triptodiolide has a molar mass of 376.4 g/mol . Its physical and chemical properties can be further analyzed using various tools .
Scientific Research Applications
Anti-inflammatory and Immunomodulatory Properties
Triptolide, a pharmacologically active compound isolated from Tripterygium wilfordii Hook F (TwHF), has shown considerable potential in treating various inflammatory and autoimmune diseases. It demonstrates potent anti-inflammatory and immunosuppressive activities and has been the focus of research for its application in the treatment of lupus nephritis, inflammatory bowel disease, asthma, and rheumatoid arthritis. The mechanism of action involves modulation of immune responses and suppression of inflammation (Yuan et al., 2019).
Anti-cancer Effects
Triptolide has been observed to exert significant anti-cancer effects, particularly in pancreatic cancer. Its action is characterized by inducing apoptosis, autophagy, and inhibiting angiogenesis in cancer cells. The pro-apoptotic effects of triptolide involve downregulation of inhibitory pathways and upregulation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment (Zhang et al., 2017).
Therapeutic Potential in Bone-Related Disorders
The pharmacological profile of triptolide also extends to the treatment of bone-related disorders. Its anti-inflammatory, antiproliferative, antioxidative, and immunosuppressive properties make it a potential therapeutic agent in treating inflammatory and cancerous bone conditions, including osteosarcoma (Wu Gang et al., 2022).
Molecular Pathway Modulation
Research has indicated that triptolide affects various cellular and molecular pathways, highlighting its potential in treating diseases like cancer and bone loss. The modulation of these pathways suggests its use in targeted therapies, where specific molecular targets are influenced to treat particular conditions (Youhan Wang et al., 2019).
Nanoparticle Delivery Systems
The development of triptolide-loaded nanoparticle delivery systems represents a significant advance in its application. These delivery systems aim to enhance the therapeutic efficacy of triptolide while minimizing its toxicity, addressing one of the main limitations in the clinical use of triptolide. The research in this area is focused on creating novel drug delivery systems that provide more powerful activity and lower toxicity (Xiong et al., 2005).
Future Directions
properties
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWFVBVNFXCHZ-SQEQANQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045708 | |
Record name | Tripdiolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripdiolide | |
CAS RN |
38647-10-8 | |
Record name | Tripdiolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripdiolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38647-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripdiolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPDIOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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